molecular formula C11H13N3O2 B4993295 1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine

1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine

Cat. No.: B4993295
M. Wt: 219.24 g/mol
InChI Key: QRAGGNODPJAMHM-UHFFFAOYSA-N
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Description

1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine is an organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique structure, which includes a cyclopentylidene group and a nitrophenyl group connected via a hydrazine linkage. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine typically involves the reaction of cyclopentanone with 2-nitrophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding nitro compounds and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of amines or other reduced products.

    Substitution: The nitrophenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not widely used in clinical settings, the compound’s potential therapeutic effects are explored in preclinical studies. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound’s hydrazine linkage allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Cyclopentylidene-2-(2-nitrophenyl)hydrazine can be compared with other similar compounds, such as:

    1-Cyclohexylidene-2-(2,4-dinitrophenyl)hydrazine: This compound has a similar hydrazine linkage but features a cyclohexylidene group and two nitro groups on the phenyl ring.

    Cyclopentanone, 2-(2-nitrophenyl)hydrazone: This compound is closely related to this compound but lacks the cyclopentylidene group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-14(16)11-8-4-3-7-10(11)13-12-9-5-1-2-6-9/h3-4,7-8,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAGGNODPJAMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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